3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Overview
Description
3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide is a complex organic compound that features a benzothiophene moiety linked to a piperidine ring, which is further connected to a benzamide structure via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Ether Linkage Formation: The benzothiophene moiety is then linked to the piperidine ring through an ether bond, typically using a Williamson ether synthesis reaction.
Benzamide Formation: Finally, the benzamide structure is introduced through an amidation reaction, where the amine group of the piperidine derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of neurotransmitter systems.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms involving benzothiophene derivatives.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzothiophene moiety is known to interact with serotonin and dopamine receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity, while the benzamide structure contributes to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-ethoxyethyl)benzamide
- 3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
- 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)phenylacetamide
Uniqueness
3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide is unique due to its specific combination of structural features, which confer distinct pharmacological properties. The presence of the benzothiophene moiety, in particular, differentiates it from other similar compounds, providing unique interactions with molecular targets and potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-28-14-11-25-24(27)19-6-4-7-21(15-19)29-20-9-12-26(13-10-20)17-22-16-18-5-2-3-8-23(18)30-22/h2-8,15-16,20H,9-14,17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQKMGLWXHZXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC3=CC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.